![molecular formula C11H15NO4S B2893527 4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid CAS No. 1213-42-9](/img/structure/B2893527.png)
4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid is a chemical compound with the molecular formula C11H15NO4S . It has a molecular weight of 257.31 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO4S/c1-9-4-6-10(7-5-9)17(15,16)12-8-2-3-11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Heterocyclic Compound Synthesis
One application of derivatives related to 4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid is in the synthesis of heterocyclic compounds. For instance, the Wittig reaction of a related compound with N-protected -amino aldehydes has been used to furnish N-protected -amino- , -unsaturated keto sulfones. These sulfones serve as precursors for the synthesis of aromatic and non-aromatic 2,5-disubstituted five-membered heterocyclic compounds, including pyrroles and pyrrolidines, through cyclodehydration and cyclization processes (Benetti et al., 2002).
Nanosized N-sulfonated Brönsted Acidic Catalyst
Another significant application involves the use of a nanosized N-sulfonic acid, prepared using derivatives of this compound, as a Brönsted acidic catalyst. This catalyst has been efficiently used for promoting the one-pot synthesis of hexahydroquinolines via a four-component condensation process under solvent-free conditions, demonstrating excellent yields in short reaction times (Goli-Jolodar et al., 2016).
Improved Immunoassay Sensitivity
Derivatives of this compound have been used in the development of a novel enzyme-linked immunosorbent immunoassay (ELISA) for the detection of sulfonamides. The study demonstrated the utility of a site heterologous coating hapten derived from sulfadiazine, leading to significantly improved sensitivity and broad specificity for the assay, making it suitable for screening multi-sulfonamide residues (Wang et al., 2013).
Sulfonated Nanofiltration Membranes
In the field of water treatment, novel sulfonated thin-film composite nanofiltration membranes have been synthesized using sulfonated aromatic diamine monomers derived from this compound. These membranes exhibit improved water flux due to enhanced surface hydrophilicity without compromising the rejection of dyes, highlighting their potential in dye solution treatment (Liu et al., 2012).
Sulfonated Polyimides for Fuel Cell Applications
Sulfonated polyimides prepared from diamine monomers related to this compound have shown promise in fuel cell applications. These polyimides exhibit good water stability, high proton conductivity, and fair stability to oxidation, making them suitable for use as polyelectrolytes in fuel cells (Fang et al., 2002).
Safety and Hazards
Mechanism of Action
Mode of Action
It is possible that the sulfonyl amino group and the butanoic acid moiety interact with different targets, leading to a variety of biological effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid are not well studied. As a small molecule, it is likely to be well absorbed in the gastrointestinal tract. Its distribution, metabolism, and excretion would depend on its specific interactions with proteins and enzymes in the body .
Result of Action
Based on its structure, it may have a variety of effects, including modulation of enzyme activity, alteration of cell membrane properties, and interaction with various cellular receptors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules in the environment. For example, the compound’s activity may be affected by the pH of the environment, as this can influence the ionization state of the molecule .
properties
IUPAC Name |
4-[(4-methylphenyl)sulfonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-9-4-6-10(7-5-9)17(15,16)12-8-2-3-11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMWSRRLJGMSQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.